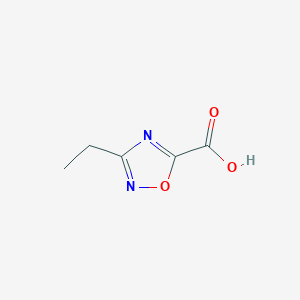

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is a compound that falls within the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through different methods. One approach involves the reaction of carbohydrazides with aromatic carboxylic acids in the presence of phosphorus oxychloride, leading to the formation of 1,3,4-oxadiazolyl nitroindoles, which are closely related to the 1,2,4-oxadiazole structure . Another method for synthesizing 1,3,4-oxadiazoles is a one-pot, three-component reaction involving N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid, which yields 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles . Although these methods do not directly describe the synthesis of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, they provide insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using various spectroscopic techniques. For instance, the structure of novel 1,3,4-oxadiazole derivatives was confirmed using IR, ^1H NMR, ^13C NMR, and mass spectroscopy . Single crystal X-ray analysis has also been used to confirm the structure of 1,2,5-oxadiazole derivatives . These techniques are crucial for verifying the molecular structure of synthesized compounds, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions. For example, 5-arylisoxazole-3-hydroxamic acids can be transformed into 3,4-substituted 1,2,5-oxadiazoles through rearrangement by the action of aqueous KOH . Additionally, 1,2,4-oxadiazolin-3-carboxylic acids can be obtained through 1,3-dipolar cycloaddition reactions . These reactions highlight the reactivity of oxadiazole rings and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their substitution patterns. Some derivatives, such as those with a sulfonylmethyl group, have shown biological activities like antihypertensive effects in rats . The solubility, stability, and reactivity of these compounds can be influenced by their functional groups and overall molecular structure. Understanding these properties is essential for the development of oxadiazole-based pharmaceuticals and materials.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

N-Substituted-1,3,4-oxadiazole derivatives, synthesized from aromatic carboxylic acids, have shown significant in vivo anti-inflammatory activity, indicating the potential therapeutic applications of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid in anti-inflammatory drugs. Some derivatives were found to be comparable to indomethacin, a standard in anti-inflammatory treatment (Rajput et al., 2020).

Versatile Building Block in Medicinal Chemistry

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid and its derivatives are considered versatile building blocks in medicinal chemistry. They have been used to synthesize various biologically relevant molecules, suggesting their importance in drug development and pharmaceutical sciences (Jakopin, 2018).

Antimicrobial and Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds using 1,3,4-oxadiazole structures, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, has been investigated for antimicrobial properties. These studies contribute to the understanding of the compound's role in creating antimicrobial agents and its importance in heterocyclic chemistry (Taha & El-Badry, 2010).

Binding Interactions in Supramolecular Complexes

Research on 1,2,4-oxadiazol-5-ones, related to 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, demonstrates their use as binding ligands in supramolecular complexes. This suggests the compound's potential role in creating complex molecular structures for various scientific and medicinal applications (Reichert et al., 2001).

Direcciones Futuras

The future directions for 1,2,4-oxadiazoles, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, involve further refinement for their potential applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Propiedades

IUPAC Name |

3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQOXNACAXNTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649223 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

CAS RN |

944906-35-8 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)